![molecular formula C7H6N4O2 B1317314 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine CAS No. 62908-83-2](/img/structure/B1317314.png)
3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine
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Overview
Description
“3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine” is a chemical compound with the CAS Number: 62908-83-2. It has a molecular weight of 178.15 . The compound is solid in physical form and is stored in dry conditions at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine”, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A novel [3 + 1 + 1 + 1] cyclization reaction for the synthesis of compounds based on a 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton from aryl methyl ketones, malononitrile, and 5-aminopyrazoles has been established .Molecular Structure Analysis
The InChI code for “3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine” is 1S/C7H6N4O2/c1-4-6-2-5(11(12)13)3-8-7(6)10-9-4/h2-3H,1H3,(H,8,9,10) and the InChI key is VHUAFDKORZHXOD-UHFFFAOYSA-N .It is stored in dry conditions at a temperature between 2-8°C .
Scientific Research Applications
Synthesis of Biologically Active Compounds
The core structure of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine serves as a precursor in the synthesis of compounds with significant biological activities. Researchers have utilized this compound to develop molecules with potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties .
Development of Anxiolytic Drugs
Derivatives of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine have been studied for their anxiolytic effects. Compounds such as cartazolate, tracazolate, and etazolate are part of this class and have shown promise in the treatment of anxiety disorders .
Pulmonary Hypertension Treatment
One of the notable drugs derived from this compound is Riociguat, used for treating pulmonary hypertension. It acts by stimulating soluble guanylate cyclase, leading to vasodilation and improved heart function .
Inhibitors of Kinase Activity
Kinase inhibitors are crucial in the treatment of various cancers. Pyrazolo[3,4-B]pyridine derivatives have been identified as potent inhibitors of kinase activity, showing significant inhibitory activity in various studies, which could lead to the development of new anticancer drugs .
Molecular Docking Studies
The structural versatility of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine allows for its use in molecular docking studies. These studies help in understanding the interaction between drugs and their targets, which is essential for drug design and discovery .
Chemical Biology and Probe Development
As a scaffold, 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine is used in chemical biology to develop probes that can bind selectively to biological targets. These probes are used to study biological processes and identify potential drug targets .
Safety and Hazards
properties
IUPAC Name |
3-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4-6-2-5(11(12)13)3-8-7(6)10-9-4/h2-3H,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUAFDKORZHXOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538554 |
Source
|
Record name | 3-Methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine | |
CAS RN |
62908-83-2 |
Source
|
Record name | 3-Methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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